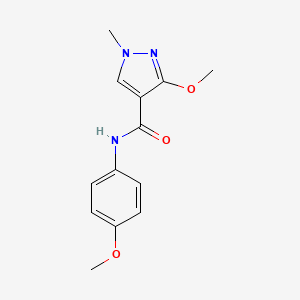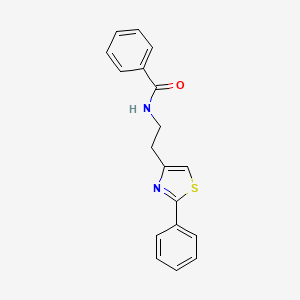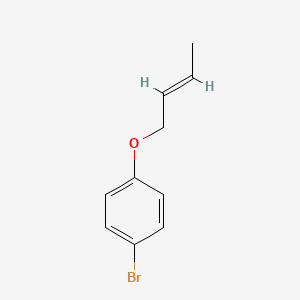
N1-(2-hydroxyethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-hydroxyethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, commonly known as HET0016, is a selective inhibitor of 20-HETE (20-hydroxyeicosatetraenoic acid) synthesis. This compound has been extensively studied for its potential use in treating various diseases, including hypertension, cancer, and inflammation.
Applications De Recherche Scientifique
Catalytic Applications and Chemical Synthesis
Copper-Catalyzed Coupling Reactions
A study highlighted the effectiveness of oxalamide derivatives as ligands in copper-catalyzed coupling reactions, demonstrating their utility in forming internal alkynes from terminal alkynes and aryl halides (Chen et al., 2023). This application underscores the potential of oxalamide derivatives, including N1-(2-hydroxyethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, in facilitating complex organic synthesis processes.
N-Arylation of Oxazolidinones and Amides
Another study explored the use of oxalamide derivatives as promoters in the Cu-catalyzed N-arylation of oxazolidinones and amides at room temperature, highlighting their significant chemoselectivity and tolerance of a wide range of functional groups (Bhunia et al., 2022). This research points to the critical role these compounds can play in developing selective and efficient synthetic methodologies.
Oxidative Stress and Neuroprotection
Protective Effects Against Oxidative Stress
In the context of neurodegenerative diseases, compounds structurally related to this compound have been studied for their antioxidant properties. For example, mangiferin was investigated for its ability to protect against 1-methyl-4-phenylpyridinium (MPP+)-induced oxidative stress in N2A cells, suggesting the potential neuroprotective applications of similar compounds (Amazzal et al., 2007).
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-12-4-6-14(7-5-12)25(23,24)19-9-2-3-13(19)11-18-16(22)15(21)17-8-10-20/h4-7,13,20H,2-3,8-11H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAXTWRXRJJMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2556094.png)
![1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2556095.png)
![4-Bromofuro[3,2-c]pyridine](/img/structure/B2556096.png)
![3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2556097.png)




![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2556109.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2556112.png)
![3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2556113.png)
![1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2556114.png)